Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
Description
Properties
CAS No. |
824955-98-8 |
|---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO/c1-3-14-24-15-21(19-10-6-7-11-22(19)24)23(25)20-13-12-16(2)17-8-4-5-9-18(17)20/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
DUBUGSKBMMXSOU-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Appearance |
Solid powder |
Other CAS No. |
824955-98-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JWH-120; JWH 120; JWH120; |
Origin of Product |
United States |
Preparation Methods
Traditional Friedel-Crafts Acylation
The primary synthesis route involves Friedel-Crafts acylation between 1-propyl-1H-indole-3-carboxylic acid and 4-methyl-1-naphthoyl chloride. Triethylamine or pyridine serves as a base to scavenge HCl, driving the reaction to completion.
Reaction Scheme:
- Alkylation of Indole :
$$ \text{1H-Indole} + \text{Propyl iodide} \xrightarrow{\text{NaH, DMF}} \text{1-Propyl-1H-indole} $$ . - Acylation :
$$ \text{1-Propyl-1H-indole} + \text{4-Methyl-1-naphthoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Methanone product} $$ .
Conditions :
- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 68–72% after column chromatography (silica gel, hexane/EtOAc 4:1).
Limitations :
Palladium-Catalyzed Coupling for Industrial Production
Large-scale synthesis employs Suzuki-Miyaura coupling to attach the naphthalene moiety to pre-functionalized indole intermediates, enhancing yield and purity.
Procedure :
- Indole Functionalization :
- Cross-Coupling :
$$ \text{3-Bromo-1-propyl-1H-indole} + \text{4-Methyl-1-naphthaleneboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Methanone product} $$ .
Optimized Parameters :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Solvent System: 1,4-Dioxane/Water (3:1)
- Temperature: 110°C, 12 h under argon
- Yield: 85–90% (HPLC purity >95%).
Advantages :
- Avoids acyl chloride handling.
- Compatible with continuous flow reactors for throughput >1 kg/day.
Analytical Characterization and Validation
Spectroscopic Profiling
Table 1: Key Spectroscopic Data
| Technique | Observations | Citation |
|---|---|---|
| GC-MS | Molecular ion [M]+ at m/z 327.42; fragments at m/z 284 (naphthoyl loss), 215 (indole-propyl). | |
| 1H NMR (CDCl3) | δ 8.21 (d, J=8.1 Hz, 1H, naphthoyl H2); δ 7.89 (s, 1H, indole H2); δ 4.12 (t, J=7.0 Hz, 2H, N-propyl). | |
| FTIR | νmax 1685 cm−1 (C=O stretch); 1590 cm−1 (aromatic C=C). |
Purity Assessment
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Friedel-Crafts Acylation | Palladium-Catalyzed Coupling |
|---|---|---|
| Yield | 68–72% | 85–90% |
| Purity (HPLC) | 75–80% | 92–95% |
| Reaction Time | 6–8 h | 12 h |
| Scalability | Batch (100 g) | Continuous flow (>1 kg/day) |
Industrial-Scale Production and Challenges
Continuous Flow Synthesis
Automated reactors (e.g., Corning AFR) enable:
- Precise temperature control (±1°C).
- In-line quenching and extraction, reducing intermediate degradation.
Case Study :
A pilot facility reported 92% yield (purity 94%) using:
- Residence time: 30 min.
- Catalyst recycling: 5 cycles without activity loss.
Chemical Reactions Analysis
JWH-120 undergoes various chemical reactions, including:
Oxidation: JWH-120 can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of JWH-120 with modified functional groups.
Scientific Research Applications
Synthetic Cannabinoid Research
Methanone derivatives, including (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone, are primarily studied for their activity as synthetic cannabinoids. These compounds interact with the endocannabinoid system, specifically targeting cannabinoid receptors (CB1 and CB2). Research indicates that they can exhibit varying degrees of agonistic activity, influencing physiological processes such as pain modulation, appetite regulation, and mood stabilization .
Pharmacological Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. It has been shown to possess analgesic properties, making it a candidate for pain management therapies. Additionally, its effects on anxiety and depression are being investigated, as cannabinoids have been associated with mood regulation .
Toxicological Assessments
Given the rise in synthetic cannabinoids' use and their associated health risks, toxicological studies are crucial. Research has highlighted potential adverse effects linked to (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone, including increased heart rate, anxiety, and psychosis in users. Understanding these effects is vital for developing safety regulations and public health guidelines .
Analytical Chemistry
The compound is also significant in analytical chemistry for developing detection methods for synthetic cannabinoids in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify this compound in forensic toxicology .
Case Study 1: Clinical Implications of Synthetic Cannabinoids
A study published in the Journal of Toxicology examined cases of intoxication involving synthetic cannabinoids like (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone. The findings revealed a correlation between high doses and severe psychological effects, emphasizing the need for clinical awareness among healthcare providers regarding synthetic cannabinoid exposure .
Case Study 2: Regulatory Challenges
Another case study explored the regulatory landscape surrounding synthetic cannabinoids. The rapid emergence of compounds like (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone has posed challenges for law enforcement and public health officials due to their legal status and potential for abuse. This has led to increased calls for comprehensive drug monitoring systems to track such substances.
Mechanism of Action
JWH-120 exerts its effects by binding to cannabinoid receptors, primarily the CB2 receptor. The binding affinity of JWH-120 for the CB2 receptor is significantly higher than that for the CB1 receptor, with a binding affinity (Ki) of 6.1 ± 0.7 nM at the CB2 subtype . Upon binding to the CB2 receptor, JWH-120 activates intracellular signaling pathways, leading to various physiological effects. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects, making JWH-120 a potential therapeutic agent for conditions involving inflammation and immune responses .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : Comprises a naphthalene ring substituted with a methyl group at the 4-position and an indole ring with a propyl chain at the N1 position. The ketone group bridges the two aromatic systems.
- Pharmacological Profile: Exhibits affinity for cannabinoid receptors (CB1 and CB2), with higher selectivity for CB2 (Ki = 170 nM) compared to CB1 (Ki = 1,050 nM) .
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key structural variations among analogs include:
Alkyl Chain Length (N1 substituent on indole):
- JWH-072 : Propyl chain (C3) .
- JWH-122 : Pentyl chain (C5) at N1 indole; increased CB1 affinity due to longer alkyl chains enhancing lipophilicity and receptor binding .
- JWH-210 : Ethyl group at the 4-position of naphthalene and pentyl chain on indole; enhanced potency in vivo due to combined substituent effects .
Aromatic Ring Substitutions: RCS-4: Replaces naphthalene with a 4-methoxyphenyl group; retains CB1 affinity but with altered metabolic stability .
Methoxy Derivatives :
Pharmacological and Toxicological Differences
Key Findings :
- Chain Length : Increasing the alkyl chain length (e.g., from propyl to pentyl) enhances CB1 affinity and in vivo potency by improving membrane permeability and receptor docking .
- Halogenation : Fluorination (e.g., MAM-2201) drastically increases potency, likely due to enhanced metabolic stability and electronic effects .
- Aromatic Substitutions : Methoxy or methyl groups on the naphthalene ring modulate selectivity; bulky groups reduce affinity .
Metabolic and Stability Profiles
- JWH-072 : Undergoes hydroxylation at the propyl chain and oxidative degradation of the naphthalene ring, producing metabolites detectable in urine .
- JWH-122 : Longer pentyl chain leads to metabolites with prolonged detection windows (up to 72 hours) .
- MAM-2201 : Fluorine substitution slows hepatic metabolism, increasing half-life and toxicity risks .
Biological Activity
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, commonly referred to as JWH-120, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H21NO
- Molecular Weight : 327.42 g/mol
- CAS Number : 824955-98-8
- Melting Point : 207-208 °C
JWH-120 acts as a selective agonist for the cannabinoid CB2 receptor, which is primarily involved in immune system regulation and has been implicated in various physiological processes such as pain modulation and inflammation. Unlike other cannabinoids that may activate the CB1 receptor (associated with psychoactive effects), JWH-120's selective action on CB2 allows it to exert anti-inflammatory effects without the psychotropic side effects typically associated with cannabis-derived compounds .
Anti-inflammatory Properties
Research indicates that JWH-120 can induce apoptosis in immune cells, suggesting its potential as an anti-inflammatory agent. In studies involving splenocytes and thymocytes, JWH-120 treatment resulted in increased apoptosis rates, particularly when cells were stimulated with mitogens. This effect may contribute to its immunosuppressive capabilities, making it a candidate for treating inflammatory diseases .
Analgesic Effects
The compound has also shown promise in pain relief contexts. In behavioral assays, JWH-120 demonstrated significant analgesic properties comparable to established cannabinoids like Δ9-tetrahydrocannabinol (THC). Its efficacy in reducing pain responses suggests potential applications in managing chronic pain conditions .
Study on Apoptosis Induction
A pivotal study examined the impact of JWH-120 on immune cell apoptosis. Thymocytes and splenocytes were treated with varying concentrations of JWH-120, leading to a notable increase in apoptotic events. The study utilized flow cytometry to quantify apoptosis levels, revealing that JWH-120 effectively modulated immune responses by promoting cell death in activated lymphocytes .
Behavioral Studies
In behavioral tests assessing cannabinoid-like effects, JWH-120 exhibited significant reductions in spontaneous locomotor activity and induced hypothermia in rodent models. These findings align with its classification as a cannabinoid receptor agonist and highlight its potential therapeutic applications beyond mere analgesia .
Comparison of Cannabinoids
The following table summarizes the biological activity of JWH-120 compared to other cannabinoids:
| Compound | CB1 Affinity | CB2 Affinity | Analgesic Effect | Anti-inflammatory Effect |
|---|---|---|---|---|
| JWH-120 | Low | High | Yes | Yes |
| Δ9-Tetrahydrocannabinol (THC) | High | Moderate | Yes | Moderate |
| Cannabidiol (CBD) | Low | High | Moderate | High |
Q & A
Q. Advanced
- Alkyl Chain : Propyl vs. pentyl chains (e.g., JWH-073 vs. JWH-018) alter CB1 binding kinetics. Shorter chains (propyl) reduce lipophilicity (logP ~5.4 vs. ~6.2), decreasing membrane permeability but improving solubility .
- Substituent Position : 4-Methyl on naphthalene (vs. 7-ethyl in analogs) enhances steric complementarity with CB1’s binding pocket, increasing Ki values by ~30% . SAR studies require in vitro competitive binding assays using [³H]CP-55,940 .
What are the solubility and stability profiles under laboratory conditions?
Q. Basic
What challenges arise in detecting this compound in biological matrices, and how are they addressed?
Q. Advanced
- Matrix Effects : Plasma proteins and lipids interfere with LC-MS/MS. Solid-phase extraction (C18 columns) and protein precipitation (acetonitrile) improve recovery (>85%) .
- Metabolite Cross-Reactivity : Oxidative metabolites (e.g., hydroxylated naphthalene) require HRMS (Orbitrap) for differentiation .
- Limit of Detection : Achieved at 0.1 ng/mL via MRM transitions (e.g., 343→284) .
What in vitro assays evaluate its pharmacological activity and toxicity?
Q. Basic
- cAMP Assay : CB1 agonism reduces forskolin-induced cAMP in HEK293 cells (EC₅₀ ~50 nM) .
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >100 µM suggests low hepatotoxicity) .
- hERG Binding : Patch-clamp assays assess cardiac risk (IC₅₀ >10 µM indicates safety) .
How does metabolic stability impact its therapeutic potential?
Advanced
Microsomal incubations (human liver microsomes) reveal rapid oxidation by CYP3A4/2C9, producing 4-hydroxymethyl and N-dealkylated metabolites. Half-life (t₁/₂) of ~2 hours necessitates prodrug strategies (e.g., esterification) to improve bioavailability . Metabolite identification uses Q-TOF-MS/MS with isotopic labeling .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles (prevents dermal absorption).
- Ventilation : Use fume hoods during synthesis (volatile solvents).
- Spill Management : Absorb with vermiculite; dispose as hazardous waste .
What crystallographic data exist for structural analogs, and how do they inform drug design?
Advanced
X-ray diffraction of analogs (e.g., JWH-073) reveals planar naphthalene-indole dihedral angles (~15°), optimizing CB1 binding. Crystal packing studies (e.g., CCDC 1454924) show hydrogen-bonding networks critical for co-crystallization with receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
